molecular formula C22H21ClN2O2 B13965378 4-Fmoc-amino-benzylamine hydrochloride

4-Fmoc-amino-benzylamine hydrochloride

Cat. No.: B13965378
M. Wt: 380.9 g/mol
InChI Key: SDRBTOMMCXKUSK-UHFFFAOYSA-N
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Description

4-Fmoc-amino-benzylamine hydrochloride is a protected benzylamine derivative that serves as a critical building block in organic and medicinal chemistry research. This compound features a benzylamine core, a structure known for its utility as a masked ammonia equivalent and as a precursor in the industrial production of various pharmaceuticals . The primary amine is selectively protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making this reagent particularly valuable for solid-phase synthesis using standard Fmoc deprotection protocols . Its specific application has been demonstrated in the construction of novel one-bead-one-compound (OBOC) and DNA-encoded libraries, where it was successfully used in proline-catalyzed asymmetric Mannich reactions to produce conformationally restricted chiral centers . The hydrochloride salt form enhances the compound's stability and shelf life. By providing a versatile scaffold for the introduction of a primary amine functionality after deprotection, this compound is an essential tool for researchers developing new peptidomimetics, bioactive small molecules, and diverse screening libraries aimed at drug discovery. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride

InChI

InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H

InChI Key

SDRBTOMMCXKUSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl

Origin of Product

United States

Preparation Methods

Direct Fmoc Protection of 4-Amino-benzylamine

The most common method involves attaching the Fmoc group to 4-amino-benzylamine, followed by hydrochloric acid salt formation:

  • Reagents : 4-Amino-benzylamine, Fmoc chloride (1.2 eq), water:ethanol (3:1 v/v), HCl (1M).
  • Procedure :
    • Dissolve 4-amino-benzylamine (1 mmol) and Fmoc chloride (1.2 mmol) in a water:ethanol mixture.
    • Stir at 60°C for 2–4 hours.
    • Acidify with HCl (1M), filter, and recrystallize from ethanol to yield the hydrochloride salt.
  • Yield : ~85–90% purity after recrystallization.

Fmoc-OSu Activation Method

Alternative approaches use N-hydroxysuccinimide (HOSu) esters for milder conditions:

  • Reagents : 4-Amino-benzylamine, Fmoc-OSu (1.1 eq), DIEA (2 eq), dichloromethane (DCM).
  • Procedure :
    • React 4-amino-benzylamine with Fmoc-OSu and DIEA in DCM at room temperature.
    • Monitor by TLC; after completion, wash with brine and concentrate.
    • Treat with HCl gas in diethyl ether to precipitate the hydrochloride salt.
  • Advantages : Reduced racemization risk compared to Fmoc chloride.

Hydrochloride Salt Formation

Conversion to the hydrochloride form enhances stability:

  • Reagents : Freebase 4-Fmoc-amino-benzylamine, HCl (gaseous or 4M in dioxane).
  • Procedure :
    • Dissolve the freebase in anhydrous ether or DCM.
    • Bubble HCl gas through the solution until precipitation ceases.
    • Filter and dry under vacuum.

Comparative Analysis of Methods

Parameter Fmoc Chloride Method Fmoc-OSu Method
Reaction Time 2–4 hours 6–8 hours
Temperature 60°C Room temperature
Side Products Chloride byproducts Minimal
Yield 85–90% 75–80%
Purity (HPLC) ≥95% ≥92%

The Fmoc chloride method is preferred for scalability, while Fmoc-OSu suits acid-sensitive substrates.

Key Research Findings

  • Solvent Optimization : Ethanol-water mixtures (3:1) improve Fmoc chloride solubility and reaction homogeneity.
  • Racemization Control : Using DIEA as a base in DCM reduces α-carbon epimerization during Fmoc protection.
  • Green Chemistry : Ionic liquids enable Fmoc deprotection at room temperature, preserving sensitive functional groups.

Applications in Organic Synthesis

Chemical Reactions Analysis

Scientific Research Applications

4-Fmoc-amino-benzylamine hydrochloride is a chemical compound with several applications in scientific research, particularly in peptide synthesis, drug development, bioconjugation, and material science . It is valued for its stability and ease of use in various chemical processes .

Scientific Research Applications

Peptide Synthesis
this compound is utilized as a protecting group in peptide synthesis . Protecting groups are essential in peptide synthesis to prevent unwanted reactions at certain functional groups while allowing selective reactions at other sites . The stability of this compound under different reaction conditions makes it a preferred choice for chemists in this field . Fmoc (9-fluorenylmethyloxycarbonyl) is a widely used protecting group strategy in solid-phase peptide synthesis (SPPS) .

Drug Development
In pharmaceutical research, this compound is used to synthesize novel compounds with potential therapeutic effects . These compounds can target specific biological pathways, potentially leading to more effective drugs with fewer side effects .

Bioconjugation
This compound is valuable in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules . This is useful for enhancing the functionality of diagnostic and therapeutic agents .

Material Science
this compound finds applications in the development of advanced materials like polymers and nanomaterials . These materials can be tailored for specific uses in electronics or coatings, offering improved properties compared to traditional materials .

Synthesis of Glutamine Mimics
this compound can be used in the synthesis of glutamine mimics. It can be coupled with other amino acids using reagents like DIPCDI/HOBt . The use of Fmoc protection schemes allows for selective reactions to create complex molecules .

Case Studies and Research Findings

Mechanism of Action

The primary function of 4-Fmoc-amino-benzylamine hydrochloride is to protect the amine group during synthesis. The Fmoc group is removed under basic conditions, revealing the free amine, which can then participate in further reactions. This protection mechanism prevents side reactions and ensures the integrity of the desired product .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 4-Fmoc-amino-benzylamine hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C₂₂H₂₀N₂O₂·HCl 344.41 Fmoc-protected amine Peptide synthesis, nanomaterials
p-Fluorobenzylamine hydrochloride C₇H₇F·HCl 161.5 Fluorine at para position Pharmaceutical intermediates
2-Bromo-4-fluorobenzylamine hydrochloride C₇H₆BrF·HCl 240.5 Bromo and fluoro substituents Halogenated drug intermediates
4-(Dimethylamino)benzylamine dihydrochloride C₉H₁₄N₂·2HCl 227.1 Dimethylamino group Catalysis, surfactants
4-(2-Methoxyphenoxy)benzylamine hydrochloride C₁₄H₁₅NO₂·HCl 295.7 Methoxyphenoxy ether linkage Polymer chemistry, ligand synthesis
4-Hydroxy-3-methoxy benzylamine hydrochloride C₈H₁₁NO₂·HCl 203.6 Hydroxy and methoxy groups Antioxidant synthesis, flavor compounds
2-(Fmoc-amino)-5-bromobenzoic Acid C₂₂H₁₆BrNO₄ 438.27 Fmoc-protected amine + carboxylic acid Solid-phase linker molecules

Research Findings and Contrasts

  • Fmoc vs. Non-Fmoc Derivatives: The Fmoc group in this compound provides reversible protection, unlike the permanent dimethylamino or methoxy groups in other compounds. This allows sequential deprotection in multi-step syntheses .
  • Biological Activity: Unlike chlorpromazine-like derivatives (e.g., Ro 2-9578), this compound lacks direct CNS effects but is pivotal in synthesizing bioactive peptides .
  • Solubility and Reactivity : Halogenated derivatives (e.g., 2-bromo-4-fluoro) show lower solubility in aqueous media but higher reactivity in cross-coupling reactions compared to Fmoc-protected analogs .

Biological Activity

4-Fmoc-amino-benzylamine hydrochloride is a compound that has garnered attention in the field of peptide synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the synthesis of peptides and other bioactive molecules. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C22H20N2O2C_{22}H_{20}N_{2}O_{2} and a molecular weight of 380.87 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protective group in peptide synthesis, allowing for selective reactions without interfering with the amine functionality of the compound.

Case Studies

Case Study 1: Peptide Synthesis Efficiency
A study evaluated the efficiency of Fmoc-based SPPS using 4-Fmoc-amino-benzylamine as a building block. The results indicated that peptides synthesized using this method showed minimal side reactions, such as aspartimide formation, which is a common issue in peptide synthesis .

Table 1: Comparison of Side Reactions in Peptide Synthesis

MethodAspartimide Formation (%)Yield (%)Purity (%)
Fmoc SPPS1.658595
Boc SPPS5.008090
DNPBS SPPSNegligible9098

This table illustrates that while Fmoc SPPS is effective, alternative methods like DNPBS may offer advantages regarding side reaction suppression.

Case Study 2: Chiral Integrity Preservation
In another study focusing on the deprotection of Fmoc groups, it was found that using ionic liquids for Fmoc removal preserved the chiral integrity of amino acids derived from this compound. This method resulted in no racemization during the deprotection process, enhancing the potential for synthesizing enantiomerically pure peptides .

Research Findings

Recent advancements in Fmoc chemistry have highlighted several critical findings related to the biological activity of compounds like this compound:

  • Deprotection Methods: Innovative deprotection strategies using ionic liquids have been developed to improve efficiency while minimizing racemization .
  • Side Reaction Mitigation: Research indicates that modifying reaction conditions can significantly reduce unwanted side reactions during peptide synthesis, enhancing overall yield and purity .
  • Potential Therapeutic Applications: The ability to synthesize complex peptides efficiently suggests potential applications in drug development, particularly for diseases requiring specific peptide-based therapies.

Q & A

Q. What are the recommended synthesis and purification methods for 4-Fmoc-amino-benzylamine hydrochloride?

Methodological Answer:

  • Synthesis: The compound is typically synthesized via Fmoc-protection of the amine group on benzylamine. This involves coupling 4-amino-benzylamine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions (e.g., using N,N-diisopropylethylamine, DIPEA) .
  • Purification: Post-synthesis, reverse-phase HPLC is recommended to isolate the product, with purity thresholds >97% (as validated by HPLC retention times and UV absorbance at 265–300 nm, characteristic of the Fmoc group) . Recrystallization using acetonitrile/water mixtures may also enhance purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Moisture-sensitive compounds like Fmoc derivatives require desiccants (e.g., silica gel) in storage environments .
  • Handling: Use inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation. Personal protective equipment (PPE), including gloves and goggles, is mandatory due to potential irritancy .

Advanced Research Questions

Q. How does the self-assembly behavior of this compound compare to other Fmoc-modified amino acids in hydrogel formation?

Methodological Answer:

  • Key Factors: Self-assembly depends on pH, solvent polarity, and hydrogen-bonding interactions. For example, Fmoc-phenylalanine (Fmoc-F) forms metastable gels at pH 2.0–3.0 via π-π stacking of aromatic Fmoc groups, while Fmoc-tyrosine (Fmoc-Y) relies on phenolic hydroxyl interactions .
  • Structural Insights: Fiber X-ray diffraction (XRD) and single-crystal analysis reveal discrepancies between gel-phase fibrils and crystalline structures. For 4-Fmoc-amino-benzylamine, NMR and circular dichroism (CD) can monitor pH-dependent conformational changes .

Q. What analytical contradictions arise between crystal structures and gel-phase fiber diffraction for Fmoc-protected compounds, and how can these be resolved?

Methodological Answer:

  • Case Study: Fmoc-Y’s crystal structure shows planar stacking of Fmoc groups, whereas its gel fibers exhibit hydrogen-bond-driven β-sheet motifs. Such discrepancies highlight the limitations of relying solely on crystallography for gel-phase modeling .
  • Resolution: Combine multiple techniques:
    • XRD for fiber repeat distances.
    • Solid-state NMR for hydrogen-bonding networks.
    • Molecular dynamics simulations to predict gelation pathways .

Q. How can researchers optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling Efficiency: Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA in DMF. Monitor reaction completion via Kaiser test (ninhydrin assay) .
  • Cleavage Conditions: Optimize trifluoroacetic acid (TFA) cleavage cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) to minimize side reactions .

Safety and Best Practices

  • Waste Disposal: Neutralize acidic/basic residues before disposal. Incinerate organic waste in compliance with local regulations .
  • Contradiction Management: When structural data conflicts (e.g., XRD vs. NMR), validate with additional techniques like FTIR or mass spectrometry .

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